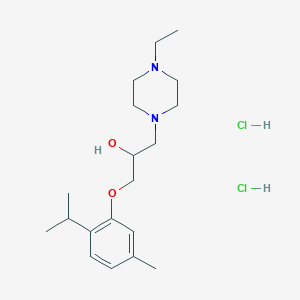![molecular formula C16H19N3O3 B5131004 2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE](/img/structure/B5131004.png)
2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE involves several steps. One common method is the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions . The reaction typically involves refluxing the reactants in acetic acid and hydrochloric acid to yield the desired indole derivative. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Applications De Recherche Scientifique
2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs for various diseases.
Mécanisme D'action
The mechanism of action of 2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to multiple receptors, inhibiting their activity. This binding can lead to the modulation of various biological pathways, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
2-(1H-indol-3-yl)thio-N-benzyl-acetamides: Investigated for their antiviral activities.
Compared to these compounds, this compound stands out due to its unique structure and the specific biological activities it exhibits.
Propriétés
IUPAC Name |
2-[1-(2-amino-2-oxoethyl)indol-3-yl]-N,N-diethyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-18(4-2)16(22)15(21)12-9-19(10-14(17)20)13-8-6-5-7-11(12)13/h5-9H,3-4,10H2,1-2H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWLTKXLNSQGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-furoyl)-4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5130930.png)

![(E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N'-PHENYLMETHANIMIDAMIDE](/img/structure/B5130949.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[3-(3-pyridinyl)propyl]propanamide](/img/structure/B5130957.png)
![12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one](/img/structure/B5130962.png)
![1'-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5130981.png)
![1-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B5130986.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B5130993.png)
![(Z)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylprop-2-enamide](/img/structure/B5130999.png)
![4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B5131020.png)

![2-(Dodecylsulfanyl)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B5131040.png)

